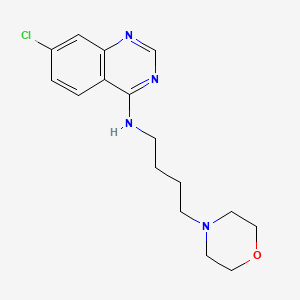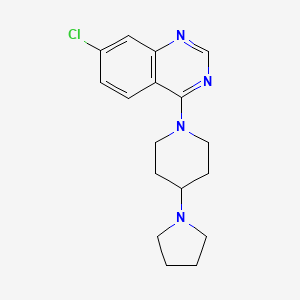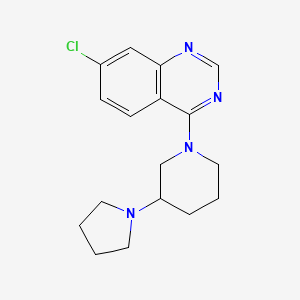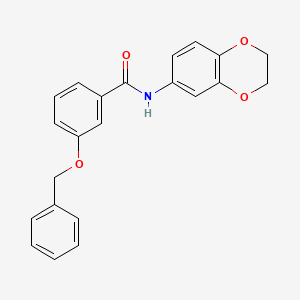![molecular formula C16H18N4O2S B7635619 4-isobutyl-N-[1,2,4]triazolo[1,5-a]pyridin-8-yl-1-benzenesulfonamide](/img/structure/B7635619.png)
4-isobutyl-N-[1,2,4]triazolo[1,5-a]pyridin-8-yl-1-benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-isobutyl-N-[1,2,4]triazolo[1,5-a]pyridin-8-yl-1-benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry. This compound is a potent inhibitor of carbonic anhydrase IX, which is an enzyme that is overexpressed in various types of cancer cells.
作用機序
4-isobutyl-N-[1,2,4]triazolo[1,5-a]pyridin-8-yl-1-benzenesulfonamide inhibits the activity of carbonic anhydrase IX by binding to its active site. Carbonic anhydrase IX is an enzyme that is involved in the regulation of pH in cells. In cancer cells, the overexpression of carbonic anhydrase IX leads to an acidic microenvironment, which promotes tumor growth and metastasis. Inhibition of carbonic anhydrase IX activity by this compound leads to a decrease in tumor pH, which in turn, inhibits tumor growth and metastasis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. The compound has been shown to selectively inhibit the activity of carbonic anhydrase IX, which leads to a decrease in tumor pH and inhibition of tumor growth and metastasis. The compound has also been shown to have anti-angiogenic effects, which means that it inhibits the formation of new blood vessels in tumors. Additionally, the compound has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory diseases.
実験室実験の利点と制限
The advantages of using 4-isobutyl-N-[1,2,4]triazolo[1,5-a]pyridin-8-yl-1-benzenesulfonamide in lab experiments include its potent inhibitory activity against carbonic anhydrase IX, its selectivity towards cancer cells, and its potential applications in cancer therapy. However, the limitations of using this compound in lab experiments include its high cost of synthesis, its limited solubility in aqueous solutions, and its potential toxicity towards normal cells.
将来の方向性
There are several future directions for research on 4-isobutyl-N-[1,2,4]triazolo[1,5-a]pyridin-8-yl-1-benzenesulfonamide. One direction is to further investigate the potential applications of this compound in cancer therapy, particularly in combination with other anticancer drugs. Another direction is to explore the potential applications of this compound in the treatment of other diseases, such as osteoporosis and glaucoma. Additionally, future research could focus on improving the synthesis method of this compound to make it more cost-effective and scalable for commercial production.
合成法
The synthesis of 4-isobutyl-N-[1,2,4]triazolo[1,5-a]pyridin-8-yl-1-benzenesulfonamide involves the reaction of 4-isobutyl-1,2,3-triazole with 8-bromo-1-(4-methylphenyl)sulfonylpyridin-2(1H)-one in the presence of a base, such as potassium carbonate, in a suitable solvent, such as dimethylformamide. The reaction mixture is then heated to reflux for several hours, and the resulting product is purified by column chromatography to obtain the pure compound.
科学的研究の応用
4-isobutyl-N-[1,2,4]triazolo[1,5-a]pyridin-8-yl-1-benzenesulfonamide has been extensively studied for its potential applications in cancer therapy. The compound has been shown to selectively inhibit the activity of carbonic anhydrase IX, which is overexpressed in various types of cancer cells, including renal cell carcinoma, breast cancer, and glioblastoma. Inhibition of carbonic anhydrase IX activity leads to a decrease in tumor pH, which in turn, inhibits tumor growth and metastasis. The compound has also been studied for its potential applications in the treatment of other diseases, such as osteoporosis and glaucoma.
特性
IUPAC Name |
4-(2-methylpropyl)-N-([1,2,4]triazolo[1,5-a]pyridin-8-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S/c1-12(2)10-13-5-7-14(8-6-13)23(21,22)19-15-4-3-9-20-16(15)17-11-18-20/h3-9,11-12,19H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNTMXSSAFYPHFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CN3C2=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-(4-methylpyrazol-1-yl)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-3-amine](/img/structure/B7635555.png)
![3-[(2,5-Dimethyl-1,3-thiazol-4-yl)methyl]-1-methyl-1-[(3,4,5-trifluorophenyl)methyl]urea](/img/structure/B7635576.png)
![[1-(4-chlorophenyl)-5-methyl-1,2,4-triazol-3-yl]-(8-methoxy-3,4-dihydro-2H-quinolin-1-yl)methanone](/img/structure/B7635581.png)

![N-cycloheptyl-8-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7635587.png)
![2-phenoxy-1-[2-(3-phenyl-1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]ethanone](/img/structure/B7635600.png)
![1-[1-(2-Fluorophenoxy)-3,3-dimethylbutan-2-yl]-3-pyridin-4-ylurea](/img/structure/B7635605.png)
![6-methyl-N-(2-morpholin-4-ylethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7635610.png)

![1-[2-(difluoromethoxy)benzoyl]-N-(2-methoxyethyl)pyrrolidine-2-carboxamide](/img/structure/B7635626.png)